molecular formula C20H19N5O2S B2822757 N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1013811-09-0

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2822757
CAS No.: 1013811-09-0
M. Wt: 393.47
InChI Key: OBLNZMMDMMVDOV-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzo[d]thiazole moiety, a dimethylpyrazole core, and a pyridinylmethyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form 6-methoxybenzo[d]thiazole.

    Synthesis of the pyrazole core: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate diketone, such as 1,3-dimethyl-2,4-pentanedione, under basic conditions.

    Coupling of the benzo[d]thiazole and pyrazole moieties: The 6-methoxybenzo[d]thiazole and the pyrazole core can be coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine.

    Introduction of the pyridinylmethyl group: The final step involves the alkylation of the coupled product with 2-chloromethylpyridine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride.

    Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridinylmethyl derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it can induce apoptosis in cancer cells by activating the p53 pathway and altering the balance of pro- and anti-apoptotic proteins.

Comparison with Similar Compounds

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-10-17(23-24(13)2)19(26)25(12-14-6-4-5-9-21-14)20-22-16-8-7-15(27-3)11-18(16)28-20/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLNZMMDMMVDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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